4-Methoxy-6-methylquinoline-2-carbaldehyde 4-Methoxy-6-methylquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979625
InChI: InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

4-Methoxy-6-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15979625

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-6-methylquinoline-2-carbaldehyde -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 4-methoxy-6-methylquinoline-2-carbaldehyde
Standard InChI InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3
Standard InChI Key BAVAOGDMEJMQRM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C(N=C2C=C1)C=O)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Critical substituents include:

  • Methoxy group at position 4, enhancing electron-donating properties.

  • Methyl group at position 6, contributing to steric and electronic modulation.

  • Aldehyde group at position 2, enabling diverse chemical transformations .

The planar aromatic system facilitates π-π stacking interactions, while the aldehyde moiety offers a reactive site for nucleophilic additions and condensations.

Spectroscopic Properties

  • IR Spectroscopy: Key absorption bands include ν(C=O)\nu(\text{C=O}) at ~1,668 cm⁻¹ (aldehyde) and ν(C-O)\nu(\text{C-O}) at ~1,260 cm⁻¹ (methoxy).

  • NMR: 1H^1\text{H}-NMR signals at δ 9.8–10.1 ppm confirm the aldehyde proton, while methoxy and methyl groups resonate at δ 3.8–4.0 and δ 2.4–2.6 ppm, respectively .

Synthetic Methodologies

Friedländer Synthesis

The Friedländer quinoline synthesis is a classical route involving condensation of 2-aminobenzaldehyde derivatives with ketones. For 4-methoxy-6-methylquinoline-2-carbaldehyde, this method utilizes:

  • 2-Amino-5-methylbenzaldehyde and methyl vinyl ketone under acidic conditions.

  • Yield: ~60–70% under optimized conditions .

Pfitzinger Reaction

This method involves the reaction of isatin derivatives with α-methyl ketones:

  • Isatin and 4-methoxyacetophenone undergo base-catalyzed condensation to form the quinoline skeleton.

  • Advantages: High regioselectivity for the 2-carbaldehyde substituent.

Vilsmeier-Haack Formylation

Direct formylation of preformed quinolines using the Vilsmeier reagent (POCl3\text{POCl}_3-DMF):

  • Substrate: 4-Methoxy-6-methylquinoline.

  • Conditions: 0–5°C, yielding the 2-carbaldehyde derivative in ~55% efficiency.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key Advantage
Friedländer Synthesis2-Amino-5-methylbenzaldehyde60–70Scalability
Pfitzinger ReactionIsatin, 4-methoxyacetophenone50–60Regioselectivity
Vilsmeier Formylation4-Methoxy-6-methylquinoline55Direct functionalization

Chemical Reactivity

Aldehyde-Focused Reactions

  • Oxidation: Converts the aldehyde to a carboxylic acid using KMnO4\text{KMnO}_4 in acidic media.

    R-CHOKMnO4/H+R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-COOH}
  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the aldehyde to a primary alcohol.

  • Condensation: Reacts with hydrazines to form hydrazones, potential pharmacophores .

Electrophilic Substitution

  • Nitration: Introduces nitro groups at position 5 or 7 using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4.

  • Sulfonation: Sulfonic acid derivatives form under fuming H2SO4\text{H}_2\text{SO}_4, enhancing solubility.

CompoundActivity (IC₅₀)Target Pathway
2-Chloro-6-methylquinoline12 µM (HeLa cells)Apoptosis induction
4-Methoxyquinoline derivatives18 µg/mL (E. coli)Cell wall synthesis

Applications in Scientific Research

Pharmaceutical Development

  • Antitubercular Agents: Quinoline derivatives inhibit Mycobacterium tuberculosis DNA gyrase.

  • Antiviral Candidates: Structural analogs show activity against HIV-1 protease .

Material Science

  • Fluorescent Probes: The conjugated π-system enables use in bioimaging .

  • Coordination Chemistry: Serves as a ligand for transition metal catalysts.

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